Cas no 10285-87-7 (Formamide,N-(3-methylbutyl)-)

Formamide,N-(3-methylbutyl)- structure
Formamide,N-(3-methylbutyl)- structure
Product Name:Formamide,N-(3-methylbutyl)-
CAS No:10285-87-7
MF:C6H13NO
MW:115.173521757126
CID:221371
PubChem ID:254132
Update Time:2025-04-19

Formamide,N-(3-methylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-(3-methylbutyl)-
    • 1,4-BUTANEDIAMINE, N-ISOPENTYL-
    • AC1L1KMO
    • Ameisensaeure-isoamylamid
    • BRN 1737454
    • Formylisoamylamin
    • Isoamylputrescin
    • LS-45674
    • N-Isoamyl-formamid
    • N-Isopentyl-1,4-butanediamine
    • N-Isopentyl-butandiyldiamin
    • N-isopentyl-butanediyldiamine
    • N-Isopentyl-formamid
    • N-isopentylformamide
    • N-isopentyl-formamide
    • NSC77945
    • Isoamylformamid
    • N-(3-methylbutyl)ormamide
    • WRWGCPXFAJKWDW-UHFFFAOYSA-N
    • 10285-87-7
    • n-(3-methylbutyl)formamide
    • CHEBI:220059
    • AKOS006348112
    • SCHEMBL269241
    • NSC-77945
    • Inchi: 1S/C6H13NO/c1-6(2)3-4-7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8)
    • InChI Key: WRWGCPXFAJKWDW-UHFFFAOYSA-N
    • SMILES: O=CNCCC(C)C

Computed Properties

  • Exact Mass: 115.09979
  • Monoisotopic Mass: 115.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 61.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 0.858
  • Boiling Point: 219.7°C at 760 mmHg
  • Flash Point: 116.5°C
  • Refractive Index: 1.415
  • PSA: 29.1
  • LogP: 1.80530

Formamide,N-(3-methylbutyl)- Pricemore >>

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